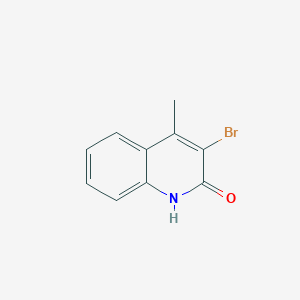

3-bromo-4-methylquinolin-2(1H)-one

描述

3-bromo-4-methylquinolin-2(1H)-one: is a chemical compound with the molecular formula C10H8BrNO. It is a member of the carbostyril family, which is a class of heterocyclic compounds containing a carbazole ring system. This compound is also known by its systematic name, 3-bromo-4-methyl-2(1H)-quinolinone . Carbostyril compounds are known for their diverse biological activities and have been studied for various applications in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of carbostyril, 3-bromo-4-methyl-, typically involves the bromination of 4-methylcarbostyril. One common method includes the reaction of 4-methylcarbostyril with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of carbostyril, 3-bromo-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions: 3-bromo-4-methylquinolin-2(1H)-one, undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Grignard Reagents: Used for nucleophilic substitution reactions to introduce various alkyl or aryl groups.

Major Products Formed:

Substituted Quinolinones: Formed through substitution reactions.

Alcohol Derivatives: Formed through reduction reactions.

科学研究应用

Synthesis of 3-Bromo-4-methylquinolin-2(1H)-one

The synthesis of this compound typically involves the bromination of quinolin-4(1H)-ones. The reaction can be conducted using molecular bromine or N-bromosuccinimide (NBS) in various solvents, such as glacial acetic acid or chloroform. The choice of halogenating agent and solvent influences the yield and purity of the final product .

Key Synthesis Steps:

- Reagents: Molecular bromine or NBS.

- Solvents: Glacial acetic acid, chloroform.

- Catalysts: Benzoyl peroxide (optional).

- Yield: Varies based on conditions; optimization is crucial for high yields.

Biological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit topoisomerases, which are essential enzymes for DNA replication and transcription, suggesting its potential use in cancer therapy. Additionally, its interaction with microbial membranes indicates possible antimicrobial effects.

Biological Activities:

- Anticancer Properties: Inhibition of topoisomerases.

- Antimicrobial Effects: Potential activity against various pathogens.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various quinoline derivatives, including this compound, on human cancer cell lines such as HeLa and MCF-7. The results demonstrated that compounds with the 3-bromo substituent exhibited low nanomolar potencies in inhibiting cell viability, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of quinoline derivatives. The study found that this compound exhibited notable activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| 4-Methylquinolin-2(1H)-one | Lacks bromine substituent | Limited biological activity |

| 6-Bromo-4-methylquinolin-2(1H)-one | Different bromination position | Varying biological effects |

| 3-Bromoquinolin-2(1H)-one | Lacks methyl group at position 4 | Different reactivity profile |

The presence of the bromine atom at position 3 combined with the methyl group at position 4 enhances the reactivity and biological activity of this compound compared to its analogs.

作用机制

The mechanism of action of carbostyril, 3-bromo-4-methyl-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .

相似化合物的比较

3-Hydroxycarbostyril: Known for its antimicrobial activity.

3-Methoxycarbostyril: Displays plant growth-promoting effects.

4-Phenylcarbostyril: Enhances plant growth activity.

Uniqueness: 3-bromo-4-methylquinolin-2(1H)-one, is unique due to the presence of the bromine atom at the 3-position and the methyl group at the 4-position. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound, is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of new materials and bioactive molecules. Ongoing research continues to explore its full potential in various fields.

生物活性

3-Bromo-4-methylquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is categorized as a quinoline derivative, which are known for diverse biological activities. The presence of the bromine atom and the methyl group at specific positions on the quinoline ring contributes to its unique properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown to inhibit various enzymes, including histone deacetylases (HDACs) and kinases, which are crucial in cancer and other diseases .

- Antimicrobial Activity : Quinoline derivatives often exhibit antimicrobial properties by targeting bacterial DNA gyrase and topoisomerase IV, disrupting bacterial replication .

- Cell Signaling Modulation : This compound may influence cell signaling pathways, affecting gene expression and cellular metabolism.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Anticancer Activity

A study examined the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction and modulation of cell cycle regulators. The IC50 values ranged from 10 to 30 µM, demonstrating significant anticancer potential compared to standard treatments.

Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited inhibitory effects on several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as low as 0.06 µg/mL for E. coli, indicating strong antimicrobial activity .

Antimalarial Properties

Research exploring the antimalarial properties revealed that this compound could inhibit the growth of Plasmodium falciparum in vitro. The observed IC50 values were comparable to those of established antimalarial drugs, suggesting its potential as a lead compound for further development in antimalarial therapies .

属性

IUPAC Name |

3-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONPIUAJAKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191223 | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37778-22-6 | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR4WL7429E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。